molecular formula C10H9F3N2 B2402820 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine CAS No. 1160489-36-0

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine

Cat. No. B2402820
CAS RN: 1160489-36-0
M. Wt: 214.191
InChI Key: JLPVJZQBFOFIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-trifluoromethylindoles, has been described in the literature . An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions is described, which selectively introduces trifluoromethyl to indoles on the C2 position .


Chemical Reactions Analysis

Indole derivatives have been found to participate in various chemical reactions . For instance, indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties. This suggests that 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine could potentially be used in the treatment of inflammatory conditions .

Anticancer Activity

Indole derivatives have shown promise in anticancer research. The unique structure of these compounds allows them to bind with high affinity to multiple receptors, which can be beneficial in developing new cancer treatments .

Anti-HIV Activity

Indole derivatives have been used in the development of anti-HIV drugs. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported for their molecular docking studies as an anti-HIV-1 .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them potential candidates for the development of new antimicrobial drugs. These compounds could be used to combat a variety of bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antimalarial Activity

Indole derivatives have been used in the development of antimalarial drugs. Their unique structure allows them to interfere with the life cycle of the malaria parasite, making them potential candidates for new antimalarial treatments .

Treatment of Castration-Resistant Prostate Cancer

A specific derivative of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, known as 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789), has been developed as a potent, selective, and orally available inhibitor of human androgen receptor targeting its binding function-3 for the treatment of castration-resistant prostate cancer .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for future research into the properties and applications of “2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine” and similar compounds .

properties

IUPAC Name

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-6-3-7-8(10(13)9(6)12)5(1-2-14)4-15-7/h3-4,15H,1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPVJZQBFOFIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine

Synthesis routes and methods

Procedure details

1-(3-(2-aminoethyl)-1H-indol-5-yl)ethanone can be prepared according to method D step II, III, IV and V starting from 3,4,5-trifluoro-2-iodoaniline.
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